molecular formula C13H15BrO2 B13663021 tert-Butyl 2-(2-bromophenyl)acrylate

tert-Butyl 2-(2-bromophenyl)acrylate

Cat. No.: B13663021
M. Wt: 283.16 g/mol
InChI Key: UFHWHKMPZMRIIB-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2-bromophenyl)acrylate: is an organic compound with the molecular formula C13H15BrO2. It is a derivative of acrylate, featuring a tert-butyl ester group and a bromophenyl substituent. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 2-(2-bromophenyl)acrylate can be synthesized through a multi-step process. One common method involves the bromination of 2-phenylacrylic acid followed by esterification with tert-butyl alcohol. The reaction conditions typically include the use of a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(2-bromophenyl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in the presence of a solvent like toluene.

    Hydrolysis: Acidic or basic conditions can be employed, using reagents like hydrochloric acid or sodium hydroxide.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

    Polymers: Poly(this compound) with specific molecular weights and properties.

    Carboxylic Acids: Resulting from the hydrolysis of the ester group.

Scientific Research Applications

tert-Butyl 2-(2-bromophenyl)acrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-bromophenyl)acrylate involves its reactivity due to the presence of the bromine atom and the acrylate group. The bromine atom can participate in substitution reactions, while the acrylate group can undergo polymerization. These reactions are facilitated by the electronic effects of the tert-butyl and bromophenyl groups, which influence the reactivity and stability of the compound .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 2-(2-bromophenyl)acrylate is unique due to the combination of the bulky tert-butyl group and the reactive bromophenyl group. This combination imparts specific reactivity and stability, making it suitable for specialized applications in polymer chemistry and materials science .

Properties

Molecular Formula

C13H15BrO2

Molecular Weight

283.16 g/mol

IUPAC Name

tert-butyl 2-(2-bromophenyl)prop-2-enoate

InChI

InChI=1S/C13H15BrO2/c1-9(12(15)16-13(2,3)4)10-7-5-6-8-11(10)14/h5-8H,1H2,2-4H3

InChI Key

UFHWHKMPZMRIIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(=C)C1=CC=CC=C1Br

Origin of Product

United States

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